![molecular formula C13H15NO4 B3314088 Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 950110-33-5](/img/structure/B3314088.png)
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate
Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate” could potentially be used in the synthesis of various indole derivatives.
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties .
Antimicrobial Applications
Indole derivatives have shown potential in the treatment of various microbial infections . They could be used in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have attracted increasing attention in recent years for the treatment of different types of disorders in the human body .
Antiviral Applications
Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents .
Anti-inflammatory Applications
Indole derivatives have shown potential in the treatment of inflammation . They could be used in the development of new anti-inflammatory drugs .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with dna .
Mode of Action
The compound is believed to interact with DNA through an intercalative binding mode . This means the compound inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Biochemical Pathways
The disruption of dna structure and function can have wide-ranging effects on various biochemical pathways, particularly those involved in cell division and gene expression .
Result of Action
The interaction with dna could potentially lead to changes in gene expression, disruption of normal cell division, and other cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
properties
IUPAC Name |
ethyl (E)-4-(3-methoxyanilino)-2-oxobut-3-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUNXCVURZSUJJ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/NC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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